molecular formula C9H12O3S B12293269 alpha-Methyl-2-(methylsulfonyl)benzenemethanol

alpha-Methyl-2-(methylsulfonyl)benzenemethanol

Cat. No.: B12293269
M. Wt: 200.26 g/mol
InChI Key: NRTHBKSBOLFZKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-2-(methylsulfonyl)benzenemethanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of alpha-methylbenzyl alcohol with a sulfonyl chloride in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-2-(methylsulfonyl)benzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-Methyl-2-(methylsulfonyl)benzenemethanol is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of alpha-Methyl-2-(methylsulfonyl)benzenemethanol involves its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Methylbenzyl alcohol: Similar structure but lacks the sulfonyl group.

    Alpha-Phenylethanol: Another related compound with a hydroxyl group on the benzylic carbon.

    Alpha-Methylbenzenemethanol: Similar but without the methylsulfonyl group.

Uniqueness

Alpha-Methyl-2-(methylsulfonyl)benzenemethanol is unique due to the presence of both the alpha-methyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions and reactions that are not possible with similar compounds .

Biological Activity

alpha-Methyl-2-(methylsulfonyl)benzenemethanol is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H12O3S\text{C}_9\text{H}_{12}\text{O}_3\text{S}

This compound features a methyl group and a methylsulfonyl group attached to a benzene ring, which may influence its interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that compounds with methylsulfonyl groups exhibit antimicrobial properties. A study on a series of methyl sulfone derivatives revealed that certain compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, compound 3f was particularly effective, suggesting that this compound may possess similar antimicrobial capabilities .

2. Inhibition of Human Monoamine Oxidases

The compound's structural similarity to other aryl compounds has led to investigations into its inhibitory effects on human monoamine oxidases (hMAO). Inhibitors of hMAO-B are of therapeutic interest for treating neurological disorders. A related study demonstrated that certain substituted chalcones exhibited potent inhibition of hMAO-B, with IC50 values as low as 0.067 μM . Although specific data for this compound is limited, its structural characteristics suggest potential activity in this area.

Case Study 1: Antimicrobial Screening

In a systematic screening of methyl sulfone derivatives, this compound was evaluated alongside other compounds. The screening process involved assessing the percentage inhibition against various bacterial strains. The results indicated that the compound displayed moderate antimicrobial activity, with further optimization needed to enhance efficacy .

Case Study 2: hMAO Inhibition

A study focusing on the structure-activity relationship (SAR) of related compounds found that modifications in the sulfonyl group significantly impacted hMAO-B inhibition. While this compound was not directly tested, the findings suggest that similar modifications could lead to enhanced selectivity and potency against hMAO isoforms .

Data Tables

Compound % Inhibition IC50 (μM) Target
3fSignificantNot specifiedGram-positive/negative bacteria
B10<50%0.067hMAO-B
B15<50%0.12hMAO-B

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

1-(2-methylsulfonylphenyl)ethanol

InChI

InChI=1S/C9H12O3S/c1-7(10)8-5-3-4-6-9(8)13(2,11)12/h3-7,10H,1-2H3

InChI Key

NRTHBKSBOLFZKO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1S(=O)(=O)C)O

Origin of Product

United States

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